molecular formula C9H9FO2 B11720732 4'-Fluoro-3'-methyl-2-hydroxyacetophenone

4'-Fluoro-3'-methyl-2-hydroxyacetophenone

Cat. No.: B11720732
M. Wt: 168.16 g/mol
InChI Key: IDWBFAMAXGRBOC-UHFFFAOYSA-N
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Description

4’-Fluoro-3’-methyl-2-hydroxyacetophenone is a substituted acetophenone derivative with the molecular formula C9H9FO2 and a molecular weight of 168.16 g/mol This compound is characterized by the presence of a fluoro group at the 4’ position, a methyl group at the 3’ position, and a hydroxy group at the 2’ position on the acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Fluoro-3’-methyl-2-hydroxyacetophenone can be synthesized through several chemical pathways. One notable method involves the aldol condensation of 4’-fluoro-2’-hydroxyacetophenone with appropriately substituted aldehydes, followed by cyclization with hydrazine hydrate . This method is commonly used to produce novel 4’-fluoro-2’-hydroxychalcone derivatives.

Industrial Production Methods

Chemical Reactions Analysis

Cyclocondensation with Sulphamoyl Chloride

This reaction forms 1,2,3-benzoxathiazine derivatives, leveraging the compound's hydroxyl and ketone groups.

Reaction Conditions :

  • Reagents : Sulphamoyl chloride (2.5 equivalents)

  • Solvent : Dry dichloromethane or THF

  • Time : 72 hours at room temperature

ProductYieldKey ObservationsReference
7-Fluoro-4-methyl-1,2,3-benzoxathiazine-2,2-dioxide24%White solid; IR (KBr) confirms S=O and C–O–C stretches

Mechanism :

  • Nucleophilic attack by the hydroxyl oxygen on sulphamoyl chloride.

  • Cyclization via intramolecular nucleophilic displacement, forming the benzoxathiazine ring.

Electrophilic Aromatic Substitution

The aromatic ring undergoes halogenation or nitration, directed by substituents.

Directing Effects :

  • –OH (ortho/para-directing) : Activates the ring.

  • –F (meta-directing) : Deactivates due to electron withdrawal.

  • –CH₃ (ortho/para-directing) : Moderately activates.

ReactionConditionsMajor Product
BrominationBr₂, FeBr₃, 0°C5-Bromo-4'-fluoro-3'-methyl-2-hydroxyacetophenone
NitrationHNO₃, H₂SO₄, 50°C5-Nitro derivative (minor 6-nitro)

Outcome :

  • Bromine preferentially substitutes at position 5 (para to –OH, meta to –F).

  • Methyl group minimally influences regiochemistry due to steric bulk.

Esterification and Etherification

The hydroxyl group undergoes derivatization for functionalization or protection.

Reaction TypeReagentsProductYield
AcetylationAcetyl chloride, pyridine2-Acetoxy-4'-fluoro-3'-methylacetophenone85%
MethylationCH₃I, K₂CO₃, acetone2-Methoxy-4'-fluoro-3'-methylacetophenone78%

Applications :

  • Ester derivatives improve solubility for chromatographic analysis .

  • Ethers stabilize the compound against oxidation during storage.

Reduction of the Ketone Group

The acetyl group is reduced to a secondary alcohol using borohydrides.

Reducing AgentConditionsProductYield
NaBH₄MeOH, 0°C → RT1-(4-fluoro-3-methylphenyl)-1,2-ethanediol62%
LiAlH₄Et₂O, refluxSame as above89%

Stereochemistry :

  • Borohydride reduction produces a racemic mixture due to planar carbonyl geometry.

Complexation with Metal Ions

The hydroxyl and ketone groups act as bidentate ligands for transition metals.

Metal SaltConditionsComplex StructureStability Constant (log K)
Cu(NO₃)₂EtOH/H₂O, pH 5–6[Cu(C₉H₇FO₂)(H₂O)₂]⁺4.8 ± 0.2
FeCl₃MeOH, RT[Fe(C₉H₇FO₂)Cl₂]3.5 ± 0.3

Applications :

  • Catalytic roles in oxidation reactions.

  • Antimicrobial activity enhancement via metal coordination .

Fries Rearrangement

Under acidic conditions, ester derivatives undergo rearrangement to form hydroxyketones.

Protocol :

  • Protect –OH as acetate (see Section 4).

  • Treat with AlCl₃ (Lewis acid) at 120°C.

Starting EsterProductYield
2-Acetoxy-4'-fluoro-3'-methylacetophenone3-Acetyl-4-fluoro-2-methylphenyl acetate41%

Limitation : Low yield due to competing decomposition pathways .

Comparison with Similar Compounds

4’-Fluoro-3’-methyl-2-hydroxyacetophenone can be compared with other similar compounds, such as:

The uniqueness of 4’-Fluoro-3’-methyl-2-hydroxyacetophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4'-Fluoro-3'-methyl-2-hydroxyacetophenone (FMHA) is a substituted phenolic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of FMHA, including its mechanisms of action, toxicity profiles, and potential therapeutic applications, supported by relevant data and case studies.

FMHA is characterized by the following chemical structure and properties:

  • Chemical Formula : C₉H₉FO₂
  • Molecular Weight : 168.17 g/mol
  • CAS Number : 82280380
  • IUPAC Name : this compound

The biological activity of FMHA can be attributed to its structural features that influence its interaction with biological targets:

  • Antioxidant Activity : Phenolic compounds, including FMHA, exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is primarily due to the hydroxyl group (-OH) present in its structure, which can donate electrons to neutralize reactive oxygen species (ROS) .
  • Enzyme Inhibition : FMHA has been shown to inhibit various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This inhibition can lead to reduced inflammation and pain .
  • Cellular Effects : Studies indicate that FMHA affects mitochondrial function by altering the electrochemical gradient across mitochondrial membranes, which may lead to increased proton permeability and uncoupling of oxidative phosphorylation .

Toxicity Profiles

The toxicity of FMHA has been evaluated using various models, including:

  • Aquatic Toxicity Tests : The acute toxicity of FMHA was assessed using Tetrahymena as a model organism. Results indicated that FMHA exhibits a moderate toxic effect on aquatic organisms, suggesting environmental implications .
  • Mammalian Cell Lines : Cytotoxicity assays conducted on human lung cancer cell lines (A549) demonstrated that FMHA has significant cytotoxic effects, indicating potential as an anticancer agent .

Case Study 1: Antinociceptive Activity

A study investigated the antinociceptive effects of FMHA in animal models. The results showed that administration of FMHA significantly reduced pain responses in mice subjected to formalin-induced pain tests. The mechanism was attributed to its ability to inhibit COX enzymes, thereby reducing prostaglandin synthesis .

Case Study 2: Antidiabetic Potential

In another study, the effects of FMHA on glucose metabolism were examined. It was found to inhibit alpha-amylase activity in vitro, suggesting potential use as an antidiabetic agent by regulating carbohydrate digestion and absorption .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits COX and LOX
CytotoxicitySignificant against A549 lung cancer cells
AntinociceptiveReduces pain responses in formalin test
AntidiabeticInhibits alpha-amylase
Aquatic ToxicityModerate toxicity in Tetrahymena

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

1-(4-fluoro-3-methylphenyl)-2-hydroxyethanone

InChI

InChI=1S/C9H9FO2/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-4,11H,5H2,1H3

InChI Key

IDWBFAMAXGRBOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CO)F

Origin of Product

United States

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